molecular formula C8H15NO3S B020277 AC-DL-MET-OME CAS No. 7451-74-3

AC-DL-MET-OME

Cat. No.: B020277
CAS No.: 7451-74-3
M. Wt: 205.28 g/mol
InChI Key: YVMKSJIMTATAAS-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4-methylsulfanylbutanoate: is a chemical compound with the molecular formula C8H15NO3S. It is known for its unique structure, which includes an acetamido group, a methylsulfanyl group, and a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-4-methylsulfanylbutanoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of methyl 2-acetamido-4-methylsulfanylbutanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4-methylsulfanylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-acetamido-4-methylsulfanylbutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-acetamido-4-methylsulfanylbutanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-acetamido-4-methylsulfanylbutanoate can be compared with other similar compounds, such as:

These similar compounds share structural similarities but may exhibit different chemical and biological properties due to their stereochemistry.

Properties

IUPAC Name

methyl 2-acetamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKSJIMTATAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957056
Record name N-[1-Methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7451-74-3, 35671-83-1
Record name Methionine, N-acetyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7451-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-Methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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